molecular formula C6H6Br2N2 B183029 2-Amino-3,5-dibromo-6-methylpyridine CAS No. 91845-57-7

2-Amino-3,5-dibromo-6-methylpyridine

Cat. No.: B183029
CAS No.: 91845-57-7
M. Wt: 265.93 g/mol
InChI Key: BLUYMDMBXIMIGK-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-6-methylpyridine is a useful research compound. Its molecular formula is C6H6Br2N2 and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
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Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Amino-3,5-dibromo-6-methylpyridine that researchers must account for in experimental design?

  • Key Properties :

  • Molecular Formula : C₆H₆Br₂N₂ (confirmed by multiple sources) .
  • Molecular Weight : 265.93–265.95 g/mol .
  • Melting Point : 143.5–148.5°C (lit.) .
  • Structural Features : The pyridine ring is substituted with amino, bromo, and methyl groups, as confirmed by SMILES (Cc1nc(N)c(Br)cc1Br) and InChIKey (BLUYMDMBXIMIGK-UHFFFAOYSA-N) .
    • Methodological Guidance :
  • Use differential scanning calorimetry (DSC) to verify melting point ranges.
  • Confirm purity via HPLC or elemental analysis, as commercial samples are typically 97–98% pure .

Q. What validated synthetic routes exist for preparing this compound with high yield and purity?

  • Literature-Based Synthesis :

  • Berliner & Berliner (1949) reported bromination rates for alkylbenzenes, which may inform regioselective bromination strategies for pyridine derivatives .
  • Chang et al. (2004) synthesized nickel complexes using pyridine ligands, suggesting analogous methods for functionalizing this compound .
    • Best Practices :
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions.
  • Purify via recrystallization (ethanol/water mixtures are common for pyridines) and validate purity using melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting point ranges (e.g., 143.5–148.5°C vs. 144–148°C) for this compound?

  • Root Cause Analysis :

  • Variability may arise from differences in purity (e.g., residual solvents, byproducts) or polymorphic forms .
    • Methodological Solutions :
  • Perform thermogravimetric analysis (TGA) to detect solvent retention.
  • Use single-crystal X-ray diffraction (SC-XRD) to identify polymorphs. ORTEP-III software is recommended for crystallographic visualization .

Q. What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure and substituent positions?

  • Techniques :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6, bromo at C3/C5) .
  • X-Ray Crystallography : SC-XRD with software like ORTEP-3 for Windows provides unambiguous structural confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Q. How can catalytic systems be optimized for synthesizing derivatives of this compound?

  • Case Study :

  • Kupwade et al. (2017) developed a pseudo-four-component reaction using diethylamine and Dess–Martin periodinane to synthesize pyridine-3,5-dicarbonitriles. Similar strategies could be adapted for cross-coupling or nucleophilic substitution reactions .
    • Optimization Strategies :
  • Screen catalysts (e.g., Pd for Suzuki couplings) and oxidants (e.g., Dess–Martin periodinane) .
  • Use design of experiments (DoE) to balance reaction parameters (e.g., time, temperature, stoichiometry).

Properties

IUPAC Name

3,5-dibromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYMDMBXIMIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919476
Record name 3,5-Dibromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91872-10-5, 91845-57-7
Record name 3,5-Dibromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Record name 2-Amino-3,5-dibromo-6-methylpyridine
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